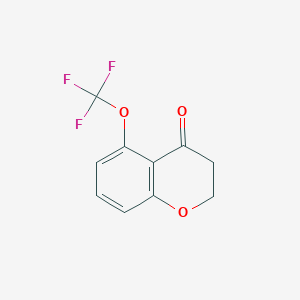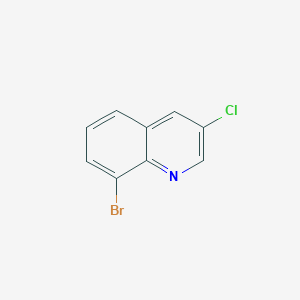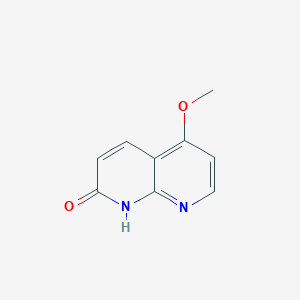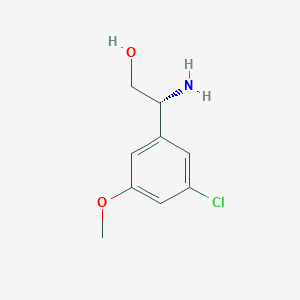
(R)-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol is a chiral compound with significant applications in various fields of science and industry. This compound features a unique structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to various reduced forms of the compound.
Substitution: Results in derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity. The methoxy and chloro groups further modulate its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxyphenylboronic acid
- (2-Chloro-5-methoxyphenyl)boronic acid
Uniqueness
®-2-Amino-2-(3-chloro-5-methoxyphenyl)ethanol stands out due to its chiral nature and the presence of both amino and hydroxyl groups, which provide unique reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and as a building block for more complex molecules.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-3-6(9(11)5-12)2-7(10)4-8/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
LVLIBFSUGJZYGN-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CO)N)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)

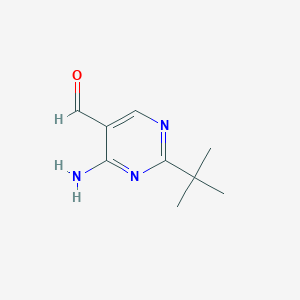




![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)

